Tris(3-chloropropyl)phosphate

概要

説明

Tris(3-chloropropyl)phosphate (TCPP) is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It has low toxicity, is non-corrosive, moisture-proof, and anti-static .

Synthesis Analysis

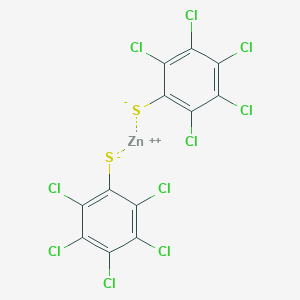

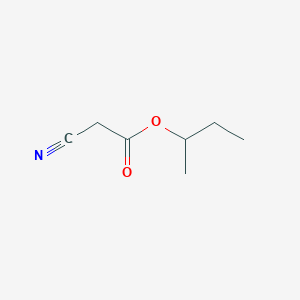

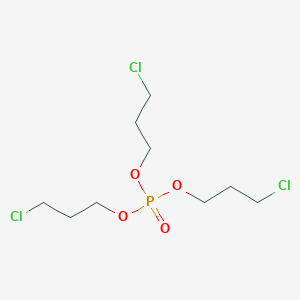

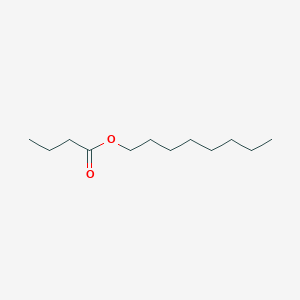

TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . Commercially available TCPP is a mixture of four structural isomers: tris(1-chloro-2-propyl) phosphate (TCPP-1), bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate (TCPP-2), bis(2-chloropropyl) 2-chloroispropyl phosphate (TCPP-3), and tris(2-chloropropyl) phosphate (TCPP-4) .Molecular Structure Analysis

The molecular formula of TCPP is C9H18Cl3O4P . It has an average mass of 327.570 Da and a monoisotopic mass of 326.000824 Da .Chemical Reactions Analysis

TCPP is an environmentally abundant organophosphate ester (OPE). It is comprised of four isomers with seven possible structures . The most abundant and most often reported TCPP isomer is tris(2-chloro-1-methylethyl) phosphate, also known as tris(chloroisopropyl) phosphate (TCiPP, referred to hereafter as TCPP1) .Physical And Chemical Properties Analysis

TCPP has a density of 1.3±0.1 g/cm³, a boiling point of 406.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 70.4±0.3 cm³ and a molar volume of 254.5±3.0 cm³ .科学的研究の応用

Flame Retardant

TCPP is a characteristic and widely used organophosphorus flame retardant . It is comprised of four isomers and the most abundant is tris(1-chloro-2-propyl) phosphate . Due to its extensive industrial use, TCPP can be released into the environment, with potential impacts on living organisms and humans .

Genotoxic and Toxic Effects

TCPP has been studied for its toxic and genotoxic effects on organisms from different trophic levels, including bacteria, green microalgae, and human cells . For instance, TCPP exposure at nominal concentrations of 10, 20, 30, and 40 μg mL −1 was studied to identify the potential risk of inducing genotoxic effects in cultured human lymphocytes .

Impact on Microalgae

Freshwater microalgae species treated with TCPP showed different growth rates over time . All the tested microalgae species were adversely affected after exposure to TCPP during the first 24 hours . However, differences among the microalgae species’ sensitivities were observed .

Impact on Aquatic Organisms

TCPP poses a potential risk to aquatic organisms due to its wide utilization and consequent release into the environment . The effects of TCPP on Aliivibrio fischeri were observed, classifying this flame retardant as a “harmful” compound .

Environmental Presence

TCPP is present in the environment due to its release from various industrial uses . It is comprised of four isomers with seven possible structures . A review of 54 studies reporting one or more TCPP isomers confirmed that the most abundant and most often reported TCPP isomer was tris(2-chloro-1-methylethyl) phosphate .

Synthesis

TCPP can be synthesized with phosphorus oxychloride and propylene epoxide as raw materials . The reaction uses ionic liquids as catalysts . This technology has several advantages, such as small amount of catalyst, high yield, and low cost .

Safety and Hazards

作用機序

Target of Action

Tris(3-chloropropyl)phosphate (TCPP) is a chlorinated organophosphate flame retardant . It is commonly added to polyurethane foams and minor amounts are used in PVC and EVA . The primary targets of TCPP are these materials, where it acts as a flame retardant.

Mode of Action

The mode of action of TCPP is primarily physical rather than chemical. As a flame retardant, TCPP works by inhibiting the combustion process. It does this by forming a protective layer on the material’s surface, which prevents oxygen from reaching the material and fueling the fire .

Biochemical Pathways

Research indicates that tcpp can cause disturbances in cell growth/division, gene expression, energy and material metabolism, signal transduction, defense, and cytoskeleton .

Result of Action

The primary result of TCPP’s action is its flame-retardant properties. By inhibiting the combustion process, TCPP can significantly slow the spread of fire, providing crucial time for individuals to escape and for firefighters to respond . On a molecular and cellular level, TCPP has been shown to cause disturbances in various cellular processes, as mentioned above .

Action Environment

The action of TCPP can be influenced by various environmental factors. For example, the effectiveness of TCPP as a flame retardant can be affected by the temperature and the presence of other combustible materials. Additionally, TCPP can be released into the environment through volatilization, abrasion, and dissolution, which can be influenced by factors such as temperature, humidity, and the presence of other chemicals .

特性

IUPAC Name |

tris(3-chloropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOURXYYHORRGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(OCCCCl)OCCCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862522 | |

| Record name | Tris(3-chloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(3-chloropropyl)phosphate | |

CAS RN |

1067-98-7, 26248-87-3 | |

| Record name | 1-Propanol, 3-chloro-, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(3-chloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell me about the environmental presence of Tris(3-chloropropyl)phosphate based on this study?

A1: The study identified Tris(3-chloropropyl)phosphate as one of the most abundant and widespread contaminants across the 32 surface water sampling sites investigated []. This suggests that Tris(3-chloropropyl)phosphate is entering the aquatic environment, potentially through various pathways such as industrial discharge or agricultural runoff. The study emphasizes the importance of monitoring programs like this to better understand the presence and potential risks of such compounds in water resources.

Q2: The study doesn't focus on the toxicity of Tris(3-chloropropyl)phosphate. Why is its presence in surface water concerning?

A2: While this specific research didn't delve into toxicological effects, the widespread presence of Tris(3-chloropropyl)phosphate raises concerns due to its classification as a potential carcinogen and its persistence in the environment []. Further research is crucial to determine the potential long-term ecological and human health impacts of this compound and other emerging contaminants found in surface waters.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)